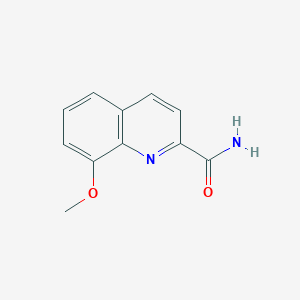

8-Methoxyquinoline-2-carboxamide

Beschreibung

8-Methoxyquinoline-2-carboxamide is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxamide moiety at the 2-position of the quinoline scaffold. This compound has garnered attention in medicinal chemistry due to its structural versatility and biological activity. Synthetic routes often involve coupling 8-methoxyquinoline-2-carboxylic acid with amines or incorporating heterocyclic moieties like 1,3,4-thiadiazole to enhance pharmacological properties .

Primary research highlights its antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with efficacy comparable to Chloromycin in vitro . The 1,3,4-thiadiazole-modified derivatives exhibit improved potency, attributed to enhanced electron-withdrawing effects and membrane permeability . Additionally, the compound’s planar quinoline core allows for metal chelation, a property explored in antimicrobial and anticancer contexts .

Eigenschaften

Molekularformel |

C11H10N2O2 |

|---|---|

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

8-methoxyquinoline-2-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-6-8(11(12)14)13-10(7)9/h2-6H,1H3,(H2,12,14) |

InChI-Schlüssel |

CGVVOUIHWARKNG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1N=C(C=C2)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyquinoline-2-carboxamide typically involves the reaction of 8-methoxyquinoline with a suitable carboxylating agent. One common method is the reaction of 8-methoxyquinoline with phosgene or its derivatives under controlled conditions to form the corresponding carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxyquinoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid under strong oxidizing conditions.

Reduction: Reduction of the carboxamide group can yield the corresponding amine derivative.

Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline-2,8-dicarboxylic acid

Reduction: 8-Methoxyquinoline-2-amine

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 8-Methoxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with metal-dependent enzymes, inhibiting their growth and proliferation. The molecular targets include metal ions such as copper and iron, and the pathways involved are those related to metal homeostasis and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Quinoline Derivatives and Their Properties

Key Findings and Structure-Activity Relationships (SAR)

Antibacterial Activity: The 1,3,4-thiadiazole moiety in this compound derivatives enhances antibacterial activity by increasing lipophilicity and disrupting bacterial membrane integrity . Comparatively, 8-hydroxyquinoline-2-carboxylic acid lacks significant antibacterial effects but excels in metal chelation, useful in treating iron-overload disorders .

Enzyme Inhibition: 8-Substituted quinoline-2-carboxamides with electron-withdrawing groups (e.g., NO₂, Cl) show potent carbonic anhydrase inhibition (IC₅₀: 10–50 nM), critical for anticancer and antiglaucoma applications . In contrast, 8-methoxy derivatives prioritize antibacterial over enzyme inhibitory activity due to steric hindrance from the methoxy group .

Metal Chelation: 8-Hydroxyquinoline-2-carboxylic acid forms stable complexes with transition metals, a property absent in methoxy-substituted analogs.

Limitations and Opportunities

- This compound derivatives face challenges in solubility, necessitating formulation optimization for in vivo efficacy .

- Hybridization with fluorophores or nanoparticles could enhance targeting and reduce off-effects, as seen in modified fluoroquinolones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.